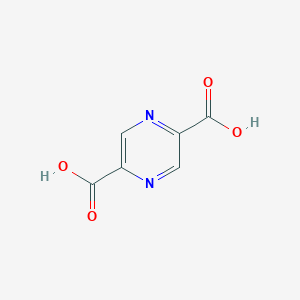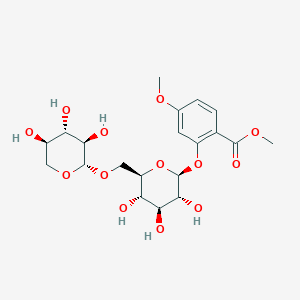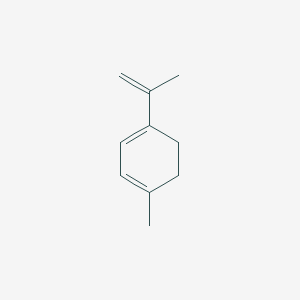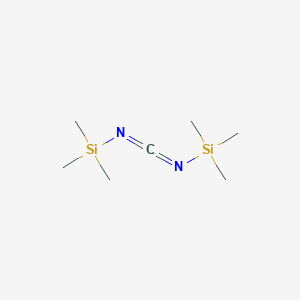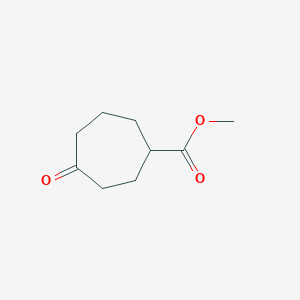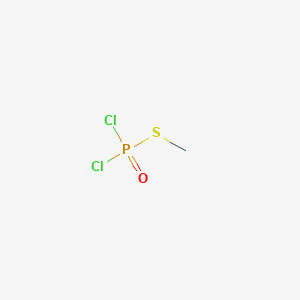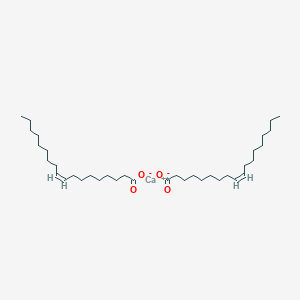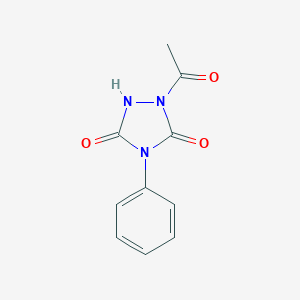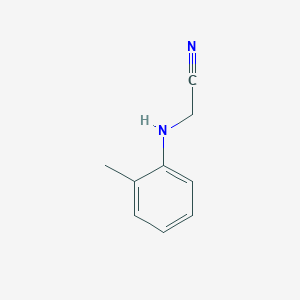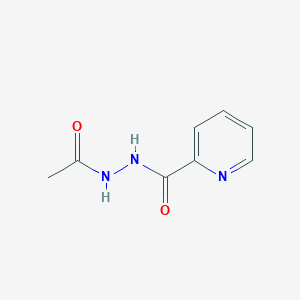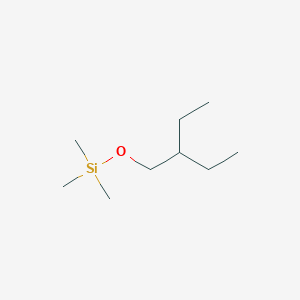
(2-Ethylbutoxy)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylbutoxy)(trimethyl)silane, also known as ETBOTS, is a silane coupling agent that has been widely used in various fields of scientific research. It is a colorless and transparent liquid with a molecular weight of 248.47 g/mol. ETBOTS is characterized by its ability to bond organic and inorganic materials, making it an essential component in many applications.
作用机制
The mechanism of action of (2-Ethylbutoxy)(trimethyl)silane is based on its ability to form covalent bonds with both organic and inorganic materials. (2-Ethylbutoxy)(trimethyl)silane contains a silane group that can react with hydroxyl groups on the surface of materials, forming a stable chemical bond. This bond improves the adhesion between different materials and enhances the mechanical properties of polymers.
生化和生理效应
(2-Ethylbutoxy)(trimethyl)silane is not intended for use in drug formulations or medical devices. Therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (2-Ethylbutoxy)(trimethyl)silane is not toxic to cells and has no significant impact on cell viability.
实验室实验的优点和局限性
(2-Ethylbutoxy)(trimethyl)silane has several advantages for lab experiments. It is easy to handle and has a long shelf life. It can be easily dissolved in organic solvents and does not require any special equipment for its synthesis. However, (2-Ethylbutoxy)(trimethyl)silane has some limitations. It is sensitive to moisture and should be stored in a dry environment. It also has a relatively low boiling point, which can make it difficult to work with in high-temperature experiments.
未来方向
There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research. One potential application is in the development of new biomaterials. (2-Ethylbutoxy)(trimethyl)silane can be used as a surface modifier to improve the compatibility between biological and synthetic materials, which can lead to the development of new medical devices and drug delivery systems. Another potential application is in the field of nanotechnology. (2-Ethylbutoxy)(trimethyl)silane can be used as a cross-linking agent to enhance the mechanical properties of nanomaterials, which can lead to the development of new materials with unique properties.
Conclusion
(2-Ethylbutoxy)(trimethyl)silane is a silane coupling agent that has been widely used in various fields of scientific research. Its ability to bond organic and inorganic materials makes it an essential component in many applications. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple, and it has several advantages for lab experiments. Although there is limited information available on its biochemical and physiological effects, studies have shown that it is not toxic to cells. There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research, including the development of new biomaterials and nanomaterials.
合成方法
(2-Ethylbutoxy)(trimethyl)silane can be synthesized through the reaction of 2-ethylhexanol and trimethylchlorosilane in the presence of a catalyst. The reaction takes place at room temperature and yields (2-Ethylbutoxy)(trimethyl)silane as the main product. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple and can be easily scaled up for industrial production.
科学研究应用
(2-Ethylbutoxy)(trimethyl)silane has been widely used in various fields of scientific research, including materials science, polymer chemistry, and biotechnology. In materials science, (2-Ethylbutoxy)(trimethyl)silane is used as a coupling agent to improve the adhesion between different materials. In polymer chemistry, (2-Ethylbutoxy)(trimethyl)silane is used as a cross-linking agent to enhance the mechanical properties of polymers. In biotechnology, (2-Ethylbutoxy)(trimethyl)silane is used as a surface modifier to improve the compatibility between biological materials and synthetic materials.
属性
CAS 编号 |
17888-61-8 |
|---|---|
产品名称 |
(2-Ethylbutoxy)(trimethyl)silane |
分子式 |
C9H22OSi |
分子量 |
174.36 g/mol |
IUPAC 名称 |
2-ethylbutoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI 键 |
VNBANJWOJZUFPL-UHFFFAOYSA-N |
SMILES |
CCC(CC)CO[Si](C)(C)C |
规范 SMILES |
CCC(CC)CO[Si](C)(C)C |
同义词 |
(2-Ethylbutoxy)(trimethyl)silane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




